molecular formula C18H22N2O2 B249095 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Cat. No. B249095
M. Wt: 298.4 g/mol
InChI Key: KWLJUQMYUXZWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine, also known as EBF, is a compound that has gained attention in scientific research due to its potential therapeutic applications. EBF belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT1A receptor. The activation of this receptor leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to improved mood and decreased anxiety. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. Additionally, this compound has been shown to have analgesic properties, which may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is that it is relatively easy to synthesize and purify. Additionally, it has demonstrated activity in a range of medical conditions, making it a potentially useful compound for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of more potent and selective agonists of the serotonin 5-HT1A receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of this compound analogs with improved pharmacokinetic properties may lead to the development of more effective drugs for the treatment of depression, anxiety, and other medical conditions.

Synthesis Methods

The synthesis of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine involves the reaction between 1-(4-ethylbenzyl)piperazine and 2-furoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid in good yield. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine has been studied for its potential therapeutic applications in various medical conditions. It has demonstrated activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of depression and anxiety disorders. This compound has also been shown to have antipsychotic properties, making it a potential treatment for schizophrenia. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain.

properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C18H22N2O2/c1-2-15-5-7-16(8-6-15)14-19-9-11-20(12-10-19)18(21)17-4-3-13-22-17/h3-8,13H,2,9-12,14H2,1H3

InChI Key

KWLJUQMYUXZWAF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.